molecular formula C20H22N4O2S B10912261 N-[(E)-{3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10912261
M. Wt: 382.5 g/mol
InChI Key: YDLRBWNTACAKLF-SSDVNMTOSA-N
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Description

“N-((E)-1-{3-[(2,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE” is a complex organic compound that features a combination of phenyl, methoxy, triazole, and methylsulfanyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the phenoxy and triazole moieties, followed by their coupling. Typical synthetic routes might include:

    Formation of the Phenoxy Group: This could involve the reaction of 2,5-dimethylphenol with an appropriate alkylating agent.

    Formation of the Triazole Group: This might involve the cyclization of a hydrazine derivative with a suitable precursor.

    Coupling Reactions: The final steps would involve coupling the phenoxy and triazole groups under conditions that promote the formation of the desired imine linkage.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methylsulfanyl groups.

    Reduction: Reduction reactions could target the imine linkage, converting it to an amine.

    Substitution: The phenyl rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the type of substitution.

Major Products

The major products would depend on the specific reactions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-((E)-1-{3-[(2,5-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE: is similar to other compounds with phenyl, methoxy, and triazole groups.

    Unique Features: The specific combination of functional groups and their arrangement might confer unique properties, such as enhanced binding affinity or specific reactivity.

Properties

Molecular Formula

C20H22N4O2S

Molecular Weight

382.5 g/mol

IUPAC Name

(E)-1-[3-[(2,5-dimethylphenoxy)methyl]-4-methoxyphenyl]-N-(3-methylsulfanyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C20H22N4O2S/c1-14-5-6-15(2)19(9-14)26-12-17-10-16(7-8-18(17)25-3)11-22-24-13-21-23-20(24)27-4/h5-11,13H,12H2,1-4H3/b22-11+

InChI Key

YDLRBWNTACAKLF-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCC2=C(C=CC(=C2)/C=N/N3C=NN=C3SC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=C(C=CC(=C2)C=NN3C=NN=C3SC)OC

Origin of Product

United States

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